REACTION_CXSMILES
|
[S:1]1[C:5]([NH:6][CH2:7][CH2:8][CH3:9])=[N:4][N:3]2[CH:10]=[CH:11][N:12]=[C:2]12.[I:13]N1C(=O)CCC1=O>C(#N)C>[I:13][C:10]1[N:3]2[C:2]([S:1][C:5]([NH:6][CH2:7][CH2:8][CH3:9])=[N:4]2)=[N:12][CH:11]=1
|
Name
|
imidazo[2,1-b][1,3,4]thiadiazol-2-yl-propyl-amine
|
Quantity
|
663 mg
|
Type
|
reactant
|
Smiles
|
S1C=2N(N=C1NCCC)C=CN2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
822 mg
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
For work-up, the mixture was cooled on ice
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CN=C2SC(=NN21)NCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 mg | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |